molecular formula C18H22N2O6 B14166858 (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 20823-11-4

(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14166858
CAS No.: 20823-11-4
M. Wt: 362.4 g/mol
InChI Key: YTVFWNYYFKFLOQ-ZICKVNAASA-N
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Description

The compound (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

The compound is explored for its potential use in drug development. Its unique structure and functional groups make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The nitro groups and hydroxyl groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol: shares similarities with other cyclopenta[a]phenanthrene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

20823-11-4

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22N2O6/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19(23)24)17(22)16(11)20(25)26/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1

InChI Key

YTVFWNYYFKFLOQ-ZICKVNAASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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